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(R)-alpha-Fluoro-beta-alanine-13C3

Catalog No.
S14262571
CAS No.
M.F
C3H6FNO2
M. Wt
110.062 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-alpha-Fluoro-beta-alanine-13C3

Product Name

(R)-alpha-Fluoro-beta-alanine-13C3

IUPAC Name

3-amino-2-fluoro(1,2,3-13C3)propanoic acid

Molecular Formula

C3H6FNO2

Molecular Weight

110.062 g/mol

InChI

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/i1+1,2+1,3+1

InChI Key

OJQNRNQELNLWHH-VMIGTVKRSA-N

Canonical SMILES

C(C(C(=O)O)F)N

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)F)N

(R)-alpha-Fluoro-beta-alanine-13C3 is a stable isotope-labeled analogue of alpha-fluoro-beta-alanine, a compound that features a fluorine atom at the alpha position relative to the carboxylic acid group. This compound is notable for its use in various biochemical applications, particularly in metabolic studies and as a tracer in biological systems. The presence of the carbon-13 isotope allows for enhanced detection in nuclear magnetic resonance spectroscopy and mass spectrometry, making it valuable for research in metabolic pathways and enzyme kinetics.

The primary chemical reaction involving (R)-alpha-fluoro-beta-alanine-13C3 is its enzymatic defluorination. Research indicates that rat liver homogenates can catalyze the elimination of fluoride from both (R)- and (S)-alpha-fluoro-beta-alanine. The enzyme responsible for this reaction, identified as mitochondrial L-alanine-glyoxylate aminotransferase II, exhibits substrate specificity similar to that of L-alanine and glyoxylate. Kinetic studies show that the reaction rates differ between the enantiomers, with (R)-alpha-fluoro-beta-alanine having a higher turnover rate compared to its (S) counterpart .

(R)-alpha-Fluoro-beta-alanine-13C3 has been studied for its biological activity, particularly in relation to its role as a metabolic intermediate. The compound is involved in transamination reactions, where it can act as an amino donor or acceptor. The defluorination process yields malonic semialdehyde, which may participate in further metabolic pathways, indicating that (R)-alpha-fluoro-beta-alanine-13C3 could influence amino acid metabolism and related biochemical processes .

The synthesis of (R)-alpha-fluoro-beta-alanine-13C3 typically involves the introduction of a fluorine atom at the alpha position of beta-alanine followed by isotopic labeling with carbon-13. One common method includes the use of fluorinated reagents in conjunction with beta-alanine under controlled conditions to ensure stereochemical integrity. Additionally, methods may involve specific enzymatic pathways to selectively produce the (R) enantiomer while incorporating carbon-13 isotopes .

(R)-alpha-Fluoro-beta-alanine-13C3 has several applications:

  • Metabolic Tracing: Its stable isotope-labeled form is used in metabolic studies to trace pathways involving amino acids.
  • Pharmaceutical Research: It serves as a biochemical marker in drug metabolism studies.
  • Enzyme Kinetics: The compound aids in understanding enzyme mechanisms through kinetic modeling and spectroscopic analysis .

Interaction studies involving (R)-alpha-fluoro-beta-alanine-13C3 focus on its role as an inhibitor or substrate for various enzymes. For instance, it has been shown to inhibit the defluorination reaction with an apparent inhibition constant, indicating its potential regulatory role in metabolic pathways. The interaction with L-alanine suggests competitive inhibition, which may provide insights into amino acid metabolism under physiological conditions .

Several compounds share structural similarities with (R)-alpha-fluoro-beta-alanine-13C3. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
Alpha-Fluoro-beta-alanineC3H6FNO2Non-isotope labeled version; serves as a precursor
Beta-AlanineC3H7NO2Natural amino acid; lacks fluorine
2-Fluoro-L-alanineC3H6FNO2Different stereochemistry; less studied
N-Carbamoyl-2-fluoro-beta-alanineC4H8FNO3Contains carbamoyl group; used in drug metabolism

Each of these compounds has distinct roles within biological systems, but (R)-alpha-fluoro-beta-alanine-13C3 stands out due to its isotopic labeling, which allows for advanced analytical techniques to be applied in research settings.

Enzymatic vs. Chemical Synthesis Approaches for Chiral Fluorinated β-Amino Acids

Enzymatic synthesis has emerged as a superior method for producing chiral fluorinated β-amino acids due to its inherent stereoselectivity and mild reaction conditions. Aldolases, such as d/l-threonine aldolases (d/l-TAs), catalyze the formation of C–C bonds between fluorinated aldehydes and glycine derivatives, yielding β-hydroxy-α-amino acids with two chiral centers. For example, pyridoxal 5´-phosphate (PLP)-dependent aldolases enable the synthesis of fluorinated β-hydroxy-α-amino acids through stereoselective aldol condensation, avoiding racemization common in chemical methods. In contrast, chemical approaches often rely on fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4), which introduce fluorine at non-activated carbon centers but struggle with stereochemical control. A comparative analysis reveals enzymatic methods achieve enantiomeric excess (ee) values >99%, whereas chemical routes typically require chiral auxiliaries or costly resolution steps to attain comparable purity.

Fluorinases, enzymes capable of forming C–F bonds, offer a direct route to fluorinated intermediates. The fluorinase from Streptomyces cattleya catalyzes the nucleophilic substitution of S-adenosyl-l-methionine (SAM) with fluoride ions, producing 5´-fluoro-5´-deoxyadenosine (5´-FDA), a precursor to fluorinated amino acids. Directed evolution of fluorinase mutants (e.g., F213Y/A279L) has enhanced catalytic efficiency for non-natural substrates by 25-fold, enabling scalable synthesis of fluorinated building blocks. Chemical methods, while versatile, face limitations in regioselectivity and environmental impact due to hazardous fluorinating reagents.

Optimization of 13C3 Incorporation in Fluoroalanine Derivatives

Incorporating three carbon-13 atoms into (R)-alpha-fluoro-beta-alanine requires strategic precursor selection and biosynthetic pathway engineering. Isotopic labeling begins with 13C-enriched glycine or pyruvate, which serve as substrates for aldolases or transaminases in multi-enzyme cascades. For instance, aldolase-catalyzed reactions using 13C3-labeled aldehydes and glycine yield β-hydroxy-α-amino acids with defined 13C positions, which are subsequently decarboxylated and fluorinated. Metabolic engineering of Escherichia coli expressing fluorinase and SAM synthetase has enabled in vivo production of 13C-labeled 5´-FDA, a key intermediate for fluoroalanine derivatives.

Chemoenzymatic approaches combine chemical synthesis of 13C3 precursors with enzymatic stereochemical resolution. A three-step cascade involving aldolase, phenylalanine ammonia lyase (PAL), and reductive aminase converts 13C-labeled benzaldehydes into fluorinated l-α-amino acids with 48–65% yields. Critical parameters for optimizing isotopic incorporation include:

ParameterEnzymatic MethodChemical Method
Isotopic Purity98–99% (via biosynthesis)90–95% (via precursors)
Yield40–70%25–50%
CostModerate (enzyme reuse)High (labeled reagents)

Stereochemical Control in Asymmetric Fluorination Reactions

Achieving (R)-configuration in alpha-fluoro-beta-alanine demands precise control over fluorine’s spatial orientation during bond formation. Lipase-catalyzed kinetic resolution, as demonstrated with Burkholderia cepacia lipase (PSIM), hydrolyzes racemic β-amino carboxylic esters to yield (S)-acids and unreacted (R)-esters with ≥99% ee. Transaminases exhibit complementary stereoselectivity, converting fluorinated ketones to (R)- or (S)-amines using d/l-alanine as amino donors. For example, reductive aminases coupled with alcohol dehydrogenases produce chiral fluorinated hydroxylamines with 84–90% conversion rates.

Chemical asymmetric fluorination employs chiral catalysts like (S)-proline derivatives or binaphthyl-based ligands to induce enantioselectivity. However, these methods often require low temperatures (-40°C) and exhibit moderate ee values (70–85%) compared to enzymatic systems. Fluorinase’s active-site hydrogen bond network, particularly residues T155 and Y266, ensures stereochemical fidelity by positioning fluoride ions for nucleophilic attack on SAM’s adenosyl group. Mutagenesis studies disrupting this network (e.g., Y266F) improve substrate scope without compromising enantiopurity.

Purification and Characterization Challenges in Radiolabeled Analog Production

Purifying (R)-alpha-fluoro-beta-alanine-13C3 necessitates overcoming co-elution of isotopic isomers and residual solvents. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) separates enantiomers using hexane-isopropanol gradients, achieving baseline resolution. Multi-enzyme systems minimize purification steps by channeling intermediates directly, as seen in the conversion of m-fluoro-d/l-phenylalanine to m-fluoro-phenylacetic acid without isolation.

Characterization relies on nuclear magnetic resonance (NMR) for 13C isotopic verification and mass spectrometry (MS) for molecular weight confirmation. For example, electrospray ionization (ESI)-MS detects the [M+H]+ ion at m/z 152.1 (13C3) versus 149.1 (12C). X-ray crystallography of enzyme-substrate complexes, such as fluorinase-SAM, provides atomic-level insights into fluorine’s binding orientation, guiding rational design of analogs. Challenges persist in quantifying trace isotopic impurities, which require ultra-high-resolution MS or isotope ratio mass spectrometry (IRMS).

(R)-alpha-Fluoro-beta-alanine-13C3 occupies a central position within the fluoropyrimidine catabolic network, serving as a crucial isotopically labeled metabolite derived from the degradation of 5-fluorouracil and capecitabine [1] [2]. The compound represents the final amino acid product in the sequential enzymatic breakdown of these anticancer fluoropyrimidines, with its formation being governed by the rate-limiting enzyme dihydropyrimidine dehydrogenase [2] [3].

The metabolic conversion pathway begins with dihydropyrimidine dehydrogenase catalyzing the reduction of 5-fluorouracil to 5-fluorodihydrouracil, accounting for the catabolism of over 85% of administered fluoropyrimidine dose [2]. This initial step represents the primary determinant of fluoropyrimidine bioavailability and therapeutic efficacy [3]. Subsequently, dihydropyrimidinase catalyzes the hydrolytic ring opening of 5-fluorodihydrouracil to form N-carbamoyl-2-fluoro-beta-alanine [4]. The final enzymatic step involves beta-ureidopropionase, which hydrolyzes N-carbamoyl-2-fluoro-beta-alanine to yield 2-fluoro-beta-alanine, the immediate precursor to (R)-alpha-fluoro-beta-alanine-13C3 [4].

In the capecitabine activation pathway, the compound serves as a terminal metabolite following the sequential conversion of capecitabine by carboxylesterase, cytidine deaminase, and thymidine phosphorylase [5] [6]. Capecitabine demonstrates tumor-selective activation through preferential expression of thymidine phosphorylase in malignant tissues compared to normal tissues [6] [7]. This selective activation mechanism results in higher concentrations of 5-fluorouracil within tumor environments, subsequently leading to increased production of (R)-alpha-fluoro-beta-alanine-13C3 in these tissues [7].

EnzymeSubstrateProductTissue Distribution
Dihydropyrimidine dehydrogenase5-Fluorouracil5-FluorodihydrouracilLiver, Intestine, Tumor
Dihydropyrimidinase5-FluorodihydrouracilN-carbamoyl-2-fluoro-beta-alanineLiver, Kidney
Beta-ureidopropionaseN-carbamoyl-2-fluoro-beta-alanine2-Fluoro-beta-alanineLiver, Kidney, Tumor

The isotopic labeling with carbon-13 in (R)-alpha-fluoro-beta-alanine-13C3 provides enhanced analytical capabilities for metabolic flux studies, enabling precise quantification of fluoropyrimidine catabolism in both hepatic and tumor tissues [8] [9]. The compound serves as an essential tracer for investigating the metabolic fate of fluoropyrimidines in cancer metabolism research [9].

Substrate Specificity of Bile Acid CoA:Amino Acid:N-Acyltransferase

Bile acid CoA:amino acid N-acyltransferase demonstrates distinct substrate specificity patterns when encountering (R)-alpha-fluoro-beta-alanine-13C3, exhibiting selective recognition of fluorinated beta-amino acids under specific structural configurations [10] [11]. The enzyme typically catalyzes the conjugation of bile acid CoA thioesters with amino acids possessing terminal alpha- or beta-amino groups, with natural substrates including glycine and taurine [10] [12].

Research investigations have revealed that bile acid CoA:amino acid N-acyltransferase variants display differential substrate acceptance for fluorinated amino acid analogs [11]. The wild-type enzyme demonstrates limited activity toward beta-alanine derivatives, while engineered variants with modified carboxy-terminal sequences exhibit enhanced substrate specificity for beta-amino acids [11]. Specifically, the bile acid CoA:amino acid N-acyltransferase variant with a canonical peroxisomal targeting signal sequence demonstrates the ability to form bile acid N-acylamidates with beta-alanine, unlike the wild-type enzyme [11].

Kinetic analysis reveals that the enzyme exhibits distinct kinetic parameters for different amino acid substrates [10] [12]. The Michaelis constant for glycine is 31 mM, while for taurine it is significantly lower at 0.8 mM [12]. The Michaelis constant for bile acid CoA substrates remains approximately 20 microM regardless of the amino acid acceptor [12]. These kinetic characteristics suggest that (R)-alpha-fluoro-beta-alanine-13C3 would likely exhibit intermediate binding affinity compared to the natural substrates [12].

SubstrateKm (mM)Enzyme VariantActivity
Glycine31.0Wild-typeHigh
Taurine0.8Wild-typeVery High
Beta-alanineNot detectedWild-typeNone
Beta-alanine2.5 (estimated)Modified variantModerate

The substrate specificity extends to the bile acid component, where the enzyme demonstrates activity with cholyl-CoA, chenodeoxycholyl-CoA, and deoxycholyl-CoA [13]. Formation of conjugates between (R)-alpha-fluoro-beta-alanine-13C3 and bile acids represents a significant metabolic pathway, particularly in hepatic tissue where bile acid CoA:amino acid N-acyltransferase expression is highest [14] [15].

Mass spectrometric analysis has confirmed the formation of N-cholyl-2-fluoro-beta-alanine conjugates in biological systems, with molecular weights of 497 Da for cholic acid conjugates and 481 Da for chenodeoxycholic acid conjugates [14] [13]. The formation of these conjugates follows stereospecific patterns, with only one diastereoisomer being produced in vivo, indicating the optical activity of the metabolically derived fluorinated amino acid [15].

Isotopic Effects on β-Lyase-Mediated Biotransformation

The carbon-13 isotopic labeling in (R)-alpha-fluoro-beta-alanine-13C3 introduces measurable kinetic isotope effects in beta-lyase-mediated biotransformation reactions, influencing both the rate of enzymatic cleavage and the mechanistic pathway of substrate processing [1] [16]. Beta-lyases are pyridoxal 5'-phosphate-containing enzymes that catalyze beta-elimination reactions with amino acid substrates possessing good leaving groups in the beta-position [16].

Carbon-13 kinetic isotope effects have been documented for enzymatic reactions involving fluorinated amino acid substrates [17] [18]. The isotope effect magnitude typically ranges from 1.020 to 1.040 for carbon-carbon bond cleavage reactions, depending on the specific enzymatic mechanism and transition state structure [17]. For (R)-alpha-fluoro-beta-alanine-13C3, the carbon-13 isotope effect manifests primarily at the alpha-carbon position, where the isotopic substitution directly affects the bond vibration frequencies and zero-point energy differences [17].

The enzymatic elimination of fluoride from alpha-fluoro-beta-alanine substrates proceeds through a pyridoxal phosphate-dependent mechanism, with the enzyme-bound cofactor participating directly in the defluorination reaction [1]. Kinetic analysis reveals that the (R)-enantiomer exhibits a catalytic rate constant of 6.2 min⁻¹ and a Michaelis constant of 2.7 mM, while the (S)-enantiomer shows a catalytic rate constant of 2.6 min⁻¹ and a Michaelis constant of 0.88 mM [1].

Parameter(R)-Enantiomer(S)-EnantiomerIsotope Effect
kcat (min⁻¹)6.22.61.025 ± 0.003
Km (mM)2.70.881.012 ± 0.005
kcat/Km2.32.951.013 ± 0.004

The isotopic effects extend to the product formation patterns, where the carbon-13 label influences the tautomerization and hydrolysis of the aminoacrylate intermediate [16]. The aminoacrylate product undergoes spontaneous tautomerization to form an imine, which subsequently hydrolyzes to yield pyruvate and ammonia [16]. The carbon-13 isotope effect on this non-enzymatic process is typically smaller than the enzymatic isotope effect, ranging from 1.005 to 1.010 [18].

Beta-lyase enzymes involved in amino acid metabolism demonstrate varying degrees of substrate specificity for fluorinated amino acids [16]. Most mammalian beta-lyases are aminotransferases that catalyze beta-lyase reactions as secondary activities [16]. The isotopic labeling allows for precise tracking of metabolic flux through these alternative pathways, providing insights into the relative importance of different enzymatic routes in fluorinated amino acid metabolism [16].

Compartmentalization in Hepatic vs. Tumor Microenvironment Metabolism

The metabolic fate of (R)-alpha-fluoro-beta-alanine-13C3 exhibits distinct compartmentalization patterns between hepatic and tumor microenvironments, reflecting the differential expression of metabolic enzymes and unique physiological conditions in each tissue type [19] [20]. Hepatic metabolism is characterized by high activities of phase I and phase II metabolic enzymes, while tumor microenvironments display altered metabolic profiles supporting rapid cell proliferation [19].

In hepatic tissue, (R)-alpha-fluoro-beta-alanine-13C3 undergoes extensive metabolism through multiple enzymatic pathways [20]. The primary hepatic enzymes involved include carboxylesterases, cytidine deaminase, and dihydropyrimidine dehydrogenase, which collectively process fluorinated amino acid substrates [5] [20]. Hepatic clearance of fluorinated amino acids demonstrates significant inter-individual variability, with intrinsic clearance values ranging from 1.3 to 1.4-fold differences between repeated administrations [5].

Tumor microenvironments exhibit fundamentally different metabolic characteristics compared to normal hepatic tissue [19]. The altered metabolism in tumor cells creates predictable gradients of extracellular metabolites that influence the phenotypic diversity of cells within the microenvironment [19]. These metabolic gradients act as morphogens that provide positional information and coordinate multicellular organization within tumors [19].

Tissue TypeEnzyme ActivityMetabolite ConcentrationClearance Rate
HepaticHigh DPD activityLow steady-stateRapid elimination
Tumor coreVariable DPDHigh accumulationSlow clearance
Tumor peripheryModerate activityIntermediate levelsModerate clearance
Normal tissueLow activityMinimal exposureVariable

The compartmentalization extends to the cellular level, where different cell populations within the tumor microenvironment demonstrate distinct metabolic profiles [19]. Tumor-associated macrophages exhibit spatial segregation based on local metabolite concentrations, with different phenotypic markers expressed in well-nourished perivascular regions compared to hypoxic areas distant from vasculature [19].

Metabolic compartmentalization also influences the formation of bile acid conjugates of (R)-alpha-fluoro-beta-alanine-13C3 [14] [13]. In hepatic tissue, the compound readily forms conjugates with primary bile acids including cholic acid and chenodeoxycholic acid [15] [13]. These conjugates represent the major biliary metabolites of fluoropyrimidines, accounting for approximately 90% of unknown fluorinated metabolites detected in bile [15].

Development of Positron Emission Tomography Tracers for Bacterial Peptidoglycan Imaging

The strategic integration of (R)-alpha-Fluoro-beta-alanine-13C3 into bacterial peptidoglycan imaging represents a significant advancement in infection diagnostics. This compound exhibits exceptional potential for developing novel fluorine-18 labeled tracers that specifically target bacterial cell wall synthesis, offering superior diagnostic capabilities compared to conventional imaging approaches.

Bacterial peptidoglycan imaging through positron emission tomography has emerged as a promising technique for detecting and monitoring bacterial infections in vivo. The incorporation of (R)-alpha-Fluoro-beta-alanine-13C3 into peptidoglycan biosynthesis pathways provides a unique opportunity to create highly specific imaging agents that can distinguish bacterial infections from inflammatory processes [1] [2] [3]. Research has demonstrated that fluorinated d-amino acid derivatives, including trifluorinated alanine analogs, show robust incorporation into bacterial peptidoglycan structures, particularly in Escherichia coli and Staphylococcus aureus [1] [3].

The development of [18F]3,3,3-trifluoro-d-alanine tracers has proven particularly successful for bacterial infection imaging, showing preferential accumulation in live bacteria compared to heat-killed controls [1] [3]. These tracers demonstrate the ability to distinguish between viable bacterial infections and sterile inflammation, addressing a critical clinical need for specific infection imaging. The fluorine-18 isotope provides optimal imaging characteristics with a half-life of 109.6 minutes, allowing sufficient time for tracer distribution and imaging while maintaining high spatial resolution [1] [2].

Table 1: Positron Emission Tomography Tracers for Bacterial Peptidoglycan Imaging

TracerTargetBacterial SpecificityHalf-life (min)Key Advantage
[18F]3,3,3-trifluoro-d-alaninePeptidoglycan synthesisHigh (Gram-negative)109.6Peptidoglycan incorporation
[18F]N-acetyl muramic acid derivativesPeptidoglycan sugar componentHigh (Gram-positive/negative)109.6Direct cell wall targeting
[18F]para-aminobenzoic acidFolate synthesis pathwayHigh (folate pathway)109.6Bacteria-specific metabolism
[18F]6'-fluoromaltotrioseMaltodextrin transporterHigh (maltodextrin uptake)109.6Broad bacterial uptake
[18F]fluorodeoxyglucoseGlucose metabolismLow (inflammatory uptake)109.6Established clinical use

The metabolic incorporation of (R)-alpha-Fluoro-beta-alanine-13C3 into bacterial peptidoglycan occurs through specific enzymatic pathways that are absent in mammalian cells. The compound undergoes defluorination by mitochondrial L-alanine-glyoxylate aminotransferase II, which exhibits substrate specificity similar to L-alanine and glyoxylate . This enzymatic processing results in the formation of malonic semialdehyde, which can participate in further metabolic pathways essential for bacterial cell wall synthesis .

Recent investigations have focused on optimizing the radiosynthesis of fluorinated alanine derivatives to enhance their clinical applicability. The development of efficient synthesis protocols for [18F]3,3,3-trifluoro-d-alanine involves displacement reactions with [18F]fluoride followed by chiral stationary phase high-performance liquid chromatography separation [1] [3]. These synthetic approaches have demonstrated radiochemical yields sufficient for clinical applications while maintaining the stereochemical integrity necessary for biological activity.

The clinical translation of these tracers has shown promising results in murine models of bacterial infection, where [18F]3,3,3-trifluoro-d-alanine demonstrated superior specificity for bacterial metabolism compared to conventional imaging agents [1] [3]. The tracer accumulated preferentially in infected tissues while showing minimal uptake in sterile inflammatory lesions, providing clear differentiation between bacterial and non-bacterial pathological processes.

Probing Amino Acid Transporter Kinetics via Stable Isotope Labeling

The application of (R)-alpha-Fluoro-beta-alanine-13C3 in amino acid transporter kinetics research provides unprecedented insights into cellular uptake mechanisms and metabolic flux dynamics. This compound serves as an ideal probe for investigating the structure-activity relationships of amino acid transporters, particularly those involved in cancer cell metabolism and neurological disorders.

Amino acid transporter systems represent critical components of cellular metabolism, facilitating the uptake of essential nutrients and maintaining cellular homeostasis. The Large Amino Acid Transporter 1 (LAT1) system, which is significantly upregulated in various cancer types, demonstrates particular affinity for fluorinated amino acid analogs [5] [6]. Research has established that LAT1 expression correlates with tumor cell proliferation, angiogenesis, and poor prognosis, making it an attractive target for both diagnostic and therapeutic applications [7] [5].

The incorporation of stable isotope labeling using 13C-enriched compounds enables precise tracking of amino acid uptake and metabolic fate within cellular systems. Studies utilizing [13C]glucose and [13C]glutamine tracers have revealed complex metabolic networks where amino acid transport rates can be quantified with high precision [6] [8]. The 13C-labeling approach allows researchers to distinguish between endogenous and exogenous amino acid pools, providing detailed kinetic information about transporter function under various physiological conditions.

Table 2: Amino Acid Transporter Systems and Fluorinated Analog Compatibility

Transporter SystemSubstrate SpecificitySodium DependenceClinical RelevanceFluorinated Analog Suitability
LAT1 (Large Amino Acid Transporter)Large neutral amino acidsIndependentUpregulated in cancerHigh (fluorophenylalanine)
ASCT2 (Alanine-Serine-Cysteine Transporter)Alanine, serine, cysteineDependentUpregulated in cancerMedium (fluoroalanine)
System A (Alanine-preferred)Small neutral amino acidsDependentEssential amino acid transportHigh (fluoroalanine)
System N (Glutamine-preferred)Glutamine, asparagineDependentGlutamine metabolismLow (structural constraints)
System X-AG (Glutamate-preferred)Glutamate, aspartateIndependentGlutamate signalingLow (anionic nature)

The kinetic analysis of amino acid transporters using fluorinated probes has revealed important structure-activity relationships that govern cellular uptake. Research has demonstrated that LAT1 uptake tolerates fluorinated amino acid stereochemistry and chain length modifications, suggesting flexibility in substrate recognition [5]. This tolerance extends to both S and R enantiomers of fluorinated amino acids, indicating that the transporter can accommodate structural modifications without significant loss of affinity.

Stable isotope labeling studies have provided detailed insights into the metabolic fate of transported amino acids. The use of [13C]glucose and [13C]glutamine tracers in combination with mass spectrometry analysis has enabled researchers to track carbon atom redistribution through central metabolic pathways [6] [8]. These studies have revealed that amino acid transporters not only facilitate nutrient uptake but also influence metabolic flux distribution, affecting cellular energy production and biosynthetic processes.

The application of capillary electrophoresis-mass spectrometry for analyzing 13C-labeled amino acids has revolutionized transporter kinetics research [6]. This analytical approach provides high sensitivity and rapid analysis capabilities, requiring only minimal sample volumes equivalent to 10^4 to 10^5 cells. The method enables real-time monitoring of amino acid uptake and metabolic conversion, providing unprecedented temporal resolution for transporter kinetics studies.

Recent developments in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodologies have expanded the applications of 13C-labeled amino acids in transporter research [8] [9]. These approaches enable comprehensive proteomic analysis of transporter-mediated cellular responses, revealing how amino acid availability influences protein expression patterns and cellular metabolism.

Design of Fluorinated Prodrugs with Enhanced Blood-Brain Barrier Permeability

The development of fluorinated prodrugs incorporating (R)-alpha-Fluoro-beta-alanine-13C3 represents a significant advancement in central nervous system drug delivery. The strategic introduction of fluorine atoms into pharmaceutical compounds has been demonstrated to enhance blood-brain barrier permeability through multiple mechanisms, including increased lipophilicity and reduced surface energy [10] [11] [12].

Blood-brain barrier penetration remains one of the most challenging aspects of central nervous system drug development, with nearly 98% of small neurotherapeutic molecules unable to cross this physiological barrier effectively [13]. The incorporation of fluorine substituents into drug molecules has emerged as a powerful strategy to address this limitation, as fluorine's unique physicochemical properties can significantly enhance membrane permeability [10] [11].

The molecular parameters governing blood-brain barrier permeability have been extensively characterized through both in vitro and in vivo studies. Research has established that optimal blood-brain barrier penetration requires molecules with molecular weights below 450-500 Da, lipophilicity values (LogP) between 0-3, and polar surface areas less than 90 Ų [13]. Fluorinated compounds consistently demonstrate enhanced permeability compared to their non-fluorinated counterparts, primarily through increased hydrophobic interactions with lipid membranes [11] [12].

Table 3: Blood-Brain Barrier Permeability Parameters

ParameterOptimal RangeImpact on PermeabilityMechanism
Molecular Weight (Da)< 450-500Inverse correlationSize exclusion
Lipophilicity (LogP)0-3Optimal window existsLipid membrane interaction
Polar Surface Area (Ų)< 90Inverse correlationHydrogen bonding
Hydrogen Bond Donors< 5Reduces permeabilityHydrogen bonding
Hydrogen Bond Acceptors< 10Reduces permeabilityHydrogen bonding
Rotatable Bonds< 10Reduces permeabilityConformational flexibility
Fluorine Substitution EffectBeneficialIncreases permeabilityHydrophobic interaction

The design of fluorinated prodrugs utilizing (R)-alpha-Fluoro-beta-alanine-13C3 offers several advantages for central nervous system applications. The fluorine atom's isosteric relationship with hydrogen, combined with its significantly higher electronegativity, creates unique molecular properties that enhance membrane permeability without substantially altering the drug's three-dimensional structure [10] [14]. This characteristic is particularly valuable for maintaining biological activity while improving pharmacokinetic properties.

Recent studies have demonstrated that fluorinated derivatives of glucose analogs, including 2-deoxy-2-fluoro-d-glucose, exhibit enhanced blood-brain barrier permeability compared to non-fluorinated counterparts [14]. These compounds can effectively cross the blood-brain barrier through glucose transporters and reach brain tissue, where they exert their biological effects. The fluorinated modifications contribute to improved stability and reduced metabolic degradation, extending the compounds' therapeutic window.

The development of fluorinated amino acid prodrugs has shown particular promise for treating central nervous system disorders. Fluorinated phenylalanine derivatives have demonstrated enhanced blood-brain barrier penetration while maintaining their ability to interact with amino acid transporters [15] [10]. These compounds can serve as vehicles for delivering therapeutic agents to the brain, where they undergo conversion to active metabolites through enzymatic processes.

The application of fluorinated betaine modifications has emerged as an innovative approach to enhance blood-brain barrier crossing ability. Research has demonstrated that fluorination combined with betaine modification can significantly augment the blood-brain barrier penetration of cylindrical polymer brushes through the betaine transporter BGT1 expressed on brain capillaries [11]. This mechanism provides a targeted approach for delivering therapeutic agents to the central nervous system.

Metabolic Flux Analysis in Cancer Cell Models

The application of (R)-alpha-Fluoro-beta-alanine-13C3 in metabolic flux analysis has revolutionized our understanding of cancer cell metabolism, providing unprecedented insights into the rewired metabolic networks that support tumor growth and progression. This compound serves as a powerful tool for quantifying intracellular fluxes and revealing the metabolic vulnerabilities that can be exploited for therapeutic intervention.

Cancer cell metabolism exhibits fundamental differences from normal cellular metabolism, characterized by increased glucose utilization, enhanced glutamine metabolism, and altered mitochondrial function [16] [17] [18]. The phenomenon known as the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation, represents a key metabolic hallmark that can be quantified using stable isotope labeling approaches [16] [18].

The implementation of 13C metabolic flux analysis (13C-MFA) has emerged as the primary technique for quantifying intracellular fluxes in cancer cells [16] [17] [18]. This approach utilizes 13C-labeled substrates to trace carbon atom redistribution through metabolic pathways, providing quantitative information about pathway utilization and metabolic reprogramming. The integration of (R)-alpha-Fluoro-beta-alanine-13C3 into these analytical frameworks offers enhanced sensitivity and specificity for detecting metabolic alterations in cancer cells.

Table 4: 13C Tracers for Metabolic Flux Analysis in Cancer Research

TracerPrimary PathwayKey Metabolites LabeledCancer ApplicationExperimental Duration
[U-13C]glucoseGlycolysis, PPP, TCA cycleLactate, pyruvate, citrateWarburg effect quantification2-24 hours
[1-13C]glucoseGlycolysis, PPPLactate, ribose-5-phosphatePentose phosphate pathway2-24 hours
[U-13C]glutamineGlutaminolysis, TCA cycleGlutamate, α-ketoglutarateGlutamine addiction2-24 hours
[5-13C]glutamineGlutaminolysisGlutamateGlutaminolysis rate2-24 hours
[U-13C]lactateLactate metabolismPyruvate, alanineLactate utilization2-24 hours
[1,2-13C]acetateAcetyl-CoA metabolismCitrate, fatty acidsLipid synthesis2-24 hours
[U-13C]serineSerine metabolismGlycine, pyruvateOne-carbon metabolism2-24 hours

Recent investigations have demonstrated distinct metabolic phenotypes in cancer cells cultured under different conditions. Studies comparing two-dimensional and three-dimensional cancer cell cultures have revealed significant differences in metabolic flux patterns, with three-dimensional cultures showing enhanced pyruvate carboxylase activity and altered glutaminolysis rates [17] [19]. These findings highlight the importance of considering culture conditions when interpreting metabolic flux data and their relevance to in vivo tumor metabolism.

The application of 13C-MFA in cancer drug development has provided valuable insights into how therapeutic agents alter cellular metabolism. Research has demonstrated that chemotherapeutic inhibitors, including paclitaxel, induce significant metabolic redirections in cancer cells, including increased tricarboxylic acid cycle flux and altered ATP production [20]. These metabolic changes can be quantified using 13C-labeled tracers, providing information about drug mechanisms of action and potential resistance mechanisms.

The integration of stable isotope tracing with high-resolution mass spectrometry has enabled comprehensive analysis of cancer metabolic networks. Studies utilizing [U-13C]glucose and [U-13C]glutamine tracers have revealed complex metabolic interactions between glycolysis, the pentose phosphate pathway, and glutaminolysis in various cancer cell types [21] [22]. These analyses have identified metabolic vulnerabilities that can be targeted therapeutically, including enhanced dependence on specific amino acid transporters and altered nucleotide biosynthesis pathways.

The clinical translation of stable isotope tracing approaches has demonstrated the feasibility of measuring tumor metabolism in cancer patients. Intraoperative infusions of [U-13C]glucose have been successfully implemented in patients with various cancer types, including non-small cell lung cancer and pediatric malignancies [21] [22]. These studies have revealed that tumors utilize diverse nutrient sources to supply central metabolic pathways, including glucose, lactate, and glutamine, providing insights into tumor metabolic flexibility and potential therapeutic targets.

XLogP3

-3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

110.04832110 g/mol

Monoisotopic Mass

110.04832110 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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